molecular formula C5H3Cl2N3O2 B1590993 5,6-Dichloro-3-nitropyridin-2-amine CAS No. 203794-33-6

5,6-Dichloro-3-nitropyridin-2-amine

Cat. No. B1590993
M. Wt: 208 g/mol
InChI Key: DYSLEQUCBXITJX-UHFFFAOYSA-N
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Description

5,6-Dichloro-3-nitropyridin-2-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of 5,6-Dichloro-3-nitropyridin-2-amine involves several steps. One method involves the reaction of 4-chloropyridine-2-carboxamide with sodium hydroxide in water and bromine at 0° C, followed by heating the reaction mass to 100° C . Another method involves the reaction of 2,4,6-triamino-3,5-dinitropyridine with hydrogen peroxide in glacial acetic acid .


Molecular Structure Analysis

The molecular structure of 5,6-Dichloro-3-nitropyridin-2-amine is represented by the formula C5H3Cl2N3O2 . The InChI code for this compound is 1S/C5H3Cl2N3O2/c6-2-1-3 (10 (11)12)5 (8)9-4 (2)7/h1H, (H2,8,9) .


Chemical Reactions Analysis

The chemical reactions involving 5,6-Dichloro-3-nitropyridin-2-amine are complex and varied. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-Dichloro-3-nitropyridin-2-amine include a molecular weight of 208 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8C .

Scientific Research Applications

  • Pharmaceuticals and Organic Synthesis

    • Summary of the Application : “5,6-Dichloro-3-nitropyridin-2-amine” is an important raw material and intermediate used in organic synthesis and pharmaceuticals . It’s used in the development of new drugs and the synthesis of complex organic molecules.
  • Agrochemicals

    • Summary of the Application : This compound is also used in the synthesis of agrochemicals . These could include pesticides, herbicides, or other chemicals used in agriculture.
  • Kinase Inhibitors

    • Summary of the Application : A study described the synthesis of a compound using “5,6-Dichloro-3-nitropyridin-2-amine” as a potential irreversible inhibitor for certain kinases .
    • Methods of Application : The compound was synthesized via a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
    • Results or Outcomes : Although the synthesized compound did not show the expected inhibitory potency on the intended target kinase, MPS1, it showed significant activity on the kinase p70S6Kβ .
  • Dyestuffs

    • Summary of the Application : This compound is used in the synthesis of dyestuffs . Dyestuffs are substances used to impart color to textiles, papers, leathers, and other materials.
  • Nitropyridine Derivatives

    • Summary of the Application : A patent describes a process for the preparation of nitropyridine derivatives using "5,6-Dichloro-3-nitropyridin-2-amine" .
    • Results or Outcomes : The outcomes could include new nitropyridine derivatives with potential applications in various fields, such as pharmaceuticals and agrochemicals .
  • Material Science
    • Summary of the Application : This compound can be used in material science for the synthesis of new materials . These could include polymers, ceramics, or other advanced materials.

Safety And Hazards

The safety information for 5,6-Dichloro-3-nitropyridin-2-amine indicates that it is potentially harmful if swallowed (Hazard Statement: H302). Precautionary measures include wearing protective gloves and eye/face protection, and in case of contact with eyes, rinsing cautiously with water for several minutes .

Relevant Papers The relevant papers for 5,6-Dichloro-3-nitropyridin-2-amine include those related to its synthesis, properties, and potential applications .

properties

IUPAC Name

5,6-dichloro-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSLEQUCBXITJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572320
Record name 5,6-Dichloro-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dichloro-3-nitropyridin-2-amine

CAS RN

203794-33-6
Record name 5,6-Dichloro-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dichloro-3-nitropyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5,6-Dichloro-2-amino-3-nitropyridine was prepared by chlorination of 5-chloro-2-amino-3-nitropyridine and was subsequently reacted with 2,2,3,3-tetrafluoropropionyl chloride. More particularly, 5,6-dichloro-2-amino-3-nitropyridine (3.0 grams; 0.15 mole) was taken up in tetrahydrofuran (20 ml.) and triethylamine (2 ml.) was added. Then 2,2,3,3-tetrafluoropropionyl chloride was added portionwise until all the starting material had reacted. The reaction yielded 5.3 grams (94 percent yield) of 5,6-dichloro-2-(2,2,3,3-tetrafluoropropionamido)-3-nitropyridine as an oil. Its identity was confirmed by infrared spectroscopy.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Gerasi, E Frakolaki, G Papadakis, A Chalari… - Bioorganic …, 2020 - Elsevier
The design and synthesis of a number of new imidazo[4,5-b]pyridines is described. The heterocyclic scaffold possesses 6-chloro- or 5,6-dichloro-substitution and bears various 2-…
Number of citations: 11 www.sciencedirect.com
JH Murray, AL Burgio, M Beretta… - Journal of Medicinal …, 2023 - ACS Publications
Small-molecule mitochondrial uncouplers are gaining recognition as potential therapeutics for metabolic diseases such as obesity, diabetes, and nonalcoholic steatohepatitis (NASH). …
Number of citations: 3 pubs.acs.org
JH Murray - 2021 - vtechworks.lib.vt.edu
Small molecule mitochondrial uncouplers are compounds that dissipate the proton motive force independent of ATP synthase that results in increased energy expenditure. Mild …
Number of citations: 0 vtechworks.lib.vt.edu

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